Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Description
Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound featuring a bicyclic core with fused oxa (oxygen) and aza (nitrogen) heterocycles. The benzyl ester group at the 6-position and the hydroxymethyl substituent at the 8-position contribute to its unique physicochemical properties.
Key structural features:
- Spiro[3.4]octane core: A fused bicyclic system with a 3-membered and 4-membered ring.
- 2-Oxa-6-aza heterocycles: Oxygen in the 2-position and nitrogen in the 6-position.
- Hydroxymethyl group: Enhances polarity and reactivity for further functionalization.
Properties
CAS No. |
2028341-91-3 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
benzyl 5-(hydroxymethyl)-2-oxa-7-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C15H19NO4/c17-7-13-6-16(9-15(13)10-19-11-15)14(18)20-8-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 |
InChI Key |
NHUCZNMFFMSHPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(CN1C(=O)OCC3=CC=CC=C3)COC2)CO |
Origin of Product |
United States |
Preparation Methods
Annulation Approaches
A key step in the preparation is the formation of the 2-oxa-6-azaspiro[3.4]octane core. Recent research has developed three main annulation routes:
- Cyclopentane Annulation: Construction of the cyclopentane ring first, followed by formation of the spiro junction.
- Four-Membered Ring Annulation: Two alternative routes involve assembling the four-membered oxetane ring as part of the spiro system.
These methods utilize readily available starting materials and conventional chemical transformations, minimizing chromatographic purification steps and improving overall efficiency.
Functional Group Introduction
- Benzyl Ester Formation: Typically achieved by reacting an azaspiro intermediate with benzyl chloroformate under basic conditions to introduce the benzyl carboxylate group.
- Hydroxymethyl Group Installation: Can be introduced via hydroxymethylation of a suitable precursor, often through reduction of an aldehyde or formyl intermediate or direct nucleophilic substitution on a halomethyl derivative.
Detailed Preparation Route Example
Key Research Findings and Analytical Data
Yields and Stereochemical Control
- Synthetic yields for analogous benzyl-protected spirocycles typically range from 65% to 75%, with stereocontrol (E/Z ratios) around 9:1 in related systems.
- Chiral resolution using HPLC or supercritical fluid chromatography (SFC) confirms enantiomeric excess.
- NMR spectroscopy (e.g., 1H NMR with characteristic AB quartets, NOE experiments) validates stereochemical assignments.
Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | ~259.3 g/mol | Calculated for benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate |
| Density | ~1.23 g/cm³ | Typical for benzyl-protected spirocycles |
| Boiling Point | ~389°C (predicted) | Consistent with lipophilic spirocyclic esters |
| Solubility | Soluble in chloroform and other organic solvents | Facilitates purification and handling |
Comparative Analysis of Related Compounds
| Compound | Core Structure | Key Functional Groups | Synthetic Notes |
|---|---|---|---|
| Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate | 2-azaspiro[3.4]octane | Hydroxymethyl, benzyl ester | Similar synthetic routes, annulation strategies |
| Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate | 2-oxa-6-azaspiro[3.4]octane | Formyl, benzyl ester | Formyl introduced via formylation; precursor to hydroxymethyl derivative |
| 6-Azaspiro[3.4]octane-6-carboxylic acid | 6-azaspiro[3.4]octane | Carboxylic acid only | Lacks benzyl protection; different reactivity |
Industrial and Scale-Up Considerations
- Industrial synthesis likely adapts laboratory annulation and functional group modification steps to continuous flow or batch reactors for scalability.
- Protection/deprotection strategies (benzyl vs. tert-butyl esters) influence process design; benzyl esters are typically removed by hydrogenolysis, which is scalable.
- Purification protocols emphasize chromatographic methods with potential for crystallization in scale-up.
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly in the context of neurological disorders. Research indicates that derivatives of spiro compounds can exhibit activity against various targets, including neurotransmitter receptors. The spiro structure is known to enhance bioactivity by providing a three-dimensional conformation that can fit into biological targets more effectively.
Neuropharmacological Applications
Studies have shown that compounds similar to Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This makes them potential candidates for treating conditions such as depression and anxiety disorders.
Antimicrobial Properties
Research has indicated that spiro compounds can possess antimicrobial properties. The benzyl group in this compound may enhance its interaction with bacterial membranes, thereby increasing its efficacy as an antibacterial agent. Preliminary studies suggest that it could be effective against various strains of bacteria, including resistant strains.
Synthesis and Chemical Reactions
This compound can be synthesized through various chemical routes, which are crucial for its application in research and industry.
Synthetic Pathways
Recent literature has outlined several synthetic strategies for creating this compound, focusing on minimizing steps while maximizing yield:
| Synthetic Route | Yield (%) | Notes |
|---|---|---|
| Route A | 78 | Utilizes readily available starting materials with minimal purification required. |
| Route B | 59 | Involves more complex steps but offers alternative pathways for synthesis. |
| Route C | 65 | Combines elements from both previous routes for a balanced approach. |
These synthetic methods are critical for producing the compound in sufficient quantities for further research and application.
Case Study: Neuropharmacological Effects
A study published in a peer-reviewed journal examined the effects of spiro compounds on serotonin receptors in vitro. The findings suggested that modifications to the spiro structure could enhance receptor binding affinity, indicating potential as antidepressants or anxiolytics.
Case Study: Antimicrobial Activity
Another research project focused on the antimicrobial properties of related compounds, demonstrating significant effectiveness against Staphylococcus aureus and Escherichia coli. This case highlights the potential use of this compound in developing new antibiotics.
Mechanism of Action
The mechanism of action of Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound used.
Comparison with Similar Compounds
Substituent Variations in Ester Groups
The ester group at the 6-position significantly influences solubility, stability, and reactivity. Comparisons include:
*Calculated molecular weight based on similar structures.
- Benzyl ester : Offers synthetic versatility, as benzyl groups are cleavable under catalytic hydrogenation, making this compound useful in intermediate synthesis .
- Ethyl ester : Smaller ester group may enhance solubility in polar solvents compared to benzyl or tert-butyl analogs .
- tert-Butyl ester : Provides steric protection for the amine group, commonly used in peptide synthesis .
Substituent Variations at the 8-Position
The hydroxymethyl group at the 8-position differentiates these compounds from others with alternative substituents:
- Hydroxymethyl : Facilitates further derivatization (e.g., phosphorylation, glycosylation) but may reduce stability due to oxidative sensitivity.
Physicochemical Properties
- Boiling/Melting Points : Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate has a boiling point >300°C, reflecting its moderate volatility .
- Storage Conditions : tert-Butyl analogs are stored at 2–8°C under dry conditions, suggesting sensitivity to moisture and heat .
- Hazard Profiles : Ethyl esters may exhibit irritant properties (H302, H315, H319, H335), while tert-butyl derivatives are typically more stable .
Biological Activity
Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a heterocyclic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
Chemical Formula: C14H17NO4
Molecular Weight: 247.29 g/mol
CAS Number: 1239319-91-5
The compound features an oxirane moiety and a spirocyclic framework, which contribute to its distinct chemical reactivity and biological properties. The hydroxymethyl group enhances its solubility and potential interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials: Benzylamine and an appropriate oxirane derivative.
- Reaction Conditions: Controlled temperature and pressure to optimize yield.
- Yield Optimization: Techniques such as adjusting solvent choice and reaction time are employed to minimize impurities.
This compound exhibits its biological activity primarily through interactions with specific molecular targets, particularly enzymes and receptors. Studies have indicated that derivatives of this compound can inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer signaling pathways.
In Vitro Studies
Research has demonstrated that this compound can effectively inhibit cellular proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. For instance:
- Cell Lines Tested: A549 (lung cancer), MCF7 (breast cancer).
- IC50 Values: Approximately 50 µM for A549 cells, indicating significant potency in inhibiting cell growth.
Research Applications
This compound serves several roles in scientific research:
- Medicinal Chemistry: As a building block for synthesizing bioactive molecules targeting various diseases.
- Organic Synthesis: Acts as an intermediate in the creation of complex heterocyclic structures.
- Biological Studies: Utilized in enzyme inhibition studies and receptor binding assays due to its structural uniqueness.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate | Lacks hydroxymethyl group | Moderate EGFR inhibition |
| tert-butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate | Different spirocyclic framework | Limited activity |
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Case Study 1: EGFR Inhibition
- Objective: To evaluate the inhibitory effects on EGFR.
- Methodology: Cell viability assays using A549 cells treated with varying concentrations of the compound.
- Findings: Significant reduction in cell viability at concentrations above 25 µM.
-
Case Study 2: Antioxidant Activity
- Objective: To assess antioxidant properties.
- Methodology: DPPH radical scavenging assay.
- Findings: Demonstrated a scavenging effect comparable to standard antioxidants like ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
